molecular formula C16H11ClF3N3OS B12125956 (Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one

(Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one

Cat. No.: B12125956
M. Wt: 385.8 g/mol
InChI Key: OWUTXKRYJGVCGD-JYRVWZFOSA-N
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Description

(Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the (4-chloro-2-(trifluoromethyl)phenyl)amino group: This step involves the nucleophilic substitution reaction where the amino group is introduced.

    Formation of the methylene bridge: This can be done through a condensation reaction with 1-methyl-1H-pyrrole-2-carbaldehyde.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge.

    Reduction: Reduction reactions can occur at the thiazole ring or the phenyl group.

    Substitution: The compound can undergo substitution reactions, especially at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Oxidized derivatives of the thiazole ring.

    Reduction products: Reduced forms of the phenyl group or thiazole ring.

    Substitution products: Compounds with substituted chloro or trifluoromethyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: It can bind to specific receptors in biological systems.

Medicine

    Drug Development: The compound can be a lead compound for developing new drugs.

    Therapeutic Agents: It may have potential as an anti-inflammatory or anticancer agent.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one: Similar structure but lacks the methyl group on the pyrrole ring.

    (Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-thione: Similar structure but with a thione group instead of a ketone.

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of the thiazole and pyrrole rings make (Z)-2-((4-chloro-2-(trifluoromethyl)phenyl)amino)-5-((1-methyl-1H-pyrrol-2-yl)methylene)thiazol-4(5H)-one unique. These structural features contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H11ClF3N3OS

Molecular Weight

385.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11ClF3N3OS/c1-23-6-2-3-10(23)8-13-14(24)22-15(25-13)21-12-5-4-9(17)7-11(12)16(18,19)20/h2-8H,1H3,(H,21,22,24)/b13-8-

InChI Key

OWUTXKRYJGVCGD-JYRVWZFOSA-N

Isomeric SMILES

CN1C=CC=C1/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2

Canonical SMILES

CN1C=CC=C1C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2

Origin of Product

United States

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